

Physical and chemical properties of L-hamamelose.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hamamelose

Cat. No.: B1210370

[Get Quote](#)

L-Hamamelose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-hamamelose, a naturally occurring branched-chain monosaccharide, is a pivotal chiral building block in the synthesis of a variety of enantiopure compounds. As the levorotatory enantiomer of the more commonly studied **D-hamamelose**, understanding its distinct physical and chemical properties is crucial for its application in medicinal chemistry and drug development. This technical guide provides a detailed overview of the core physical and chemical characteristics of **L-hamamelose**, including its structure, melting point, and optical activity. Furthermore, it outlines comprehensive experimental protocols for its synthesis and analysis, and visualizes key workflows to aid in laboratory application. While specific quantitative data for **L-hamamelose** is limited in the current literature, this guide consolidates available information and supplements it with data on its **D**-enantiomer and related compounds to provide a thorough resource.

Physical Properties

The physical properties of **L-hamamelose** are fundamental to its handling, formulation, and application in various research and development settings. While extensive data specifically for

the L-isomer is not always available, the following tables summarize the known quantitative data and provide context with data from its D-enantiomer.

General Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₆	[1]
Molecular Weight	180.16 g/mol	[1]
Appearance	Crystalline solid	Inferred from synthesis papers

Melting Point

The melting point is a critical indicator of purity.

Compound	Melting Point (°C)	Source
L-Hamamelose	110-111	
D-Hamamelose	111	

Optical Rotation

Optical rotation is a key property for distinguishing between enantiomers.

Compound	Specific Rotation ($[\alpha]D$)	Conditions	Source
L-Hamamelose	+7.3° (equilibrium)	Water, 22°C	
D-Hamamelose	-7.4° (equilibrium)	Water, 21°C	

Solubility

Quantitative solubility data for **L-hamamelose** in common solvents is not readily available in the literature. However, as a monosaccharide, it is expected to be highly soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules. [\[2\]](#)[\[3\]](#)[\[4\]](#) Its solubility in alcohols like ethanol is generally lower than in water.

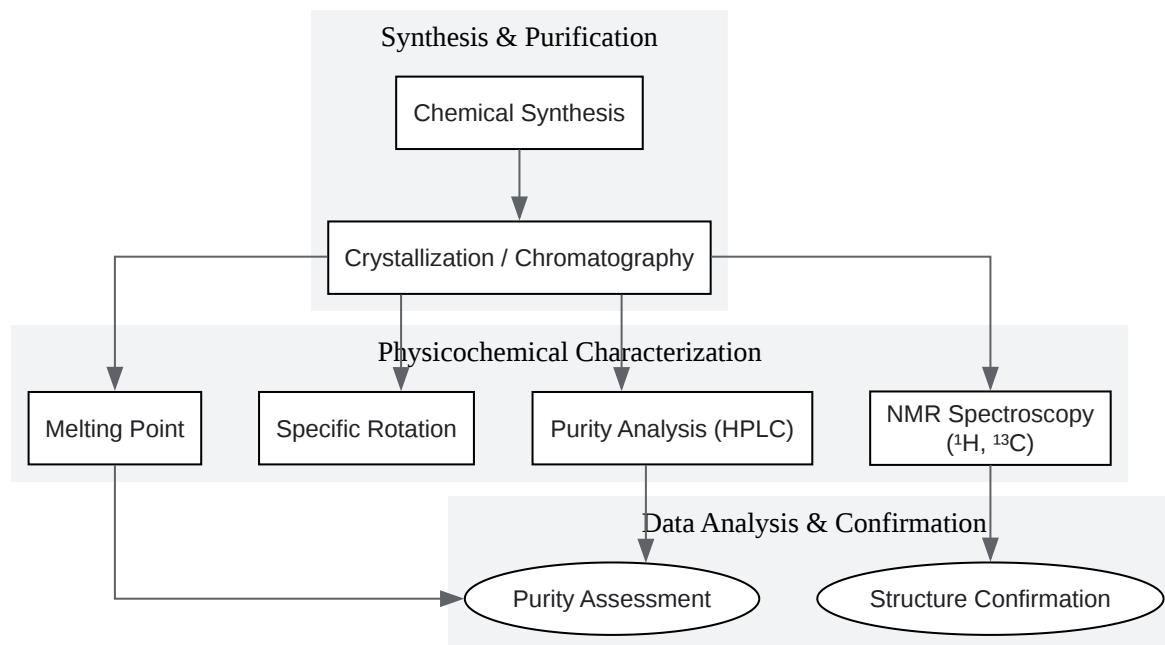
Chemical Properties

The chemical properties of **L-hamamelose** are dictated by its unique branched-chain structure and the presence of multiple stereocenters.

Structure

L-hamamelose is a C2-branched pentose, specifically 2-C-(hydroxymethyl)-L-ribose. In solution, it exists as an equilibrium mixture of α and β furanose and pyranose rings, as well as the open-chain form.

Nuclear Magnetic Resonance (NMR) Spectroscopy


Detailed ^1H and ^{13}C NMR spectral data specifically for **L-hamamelose** are not fully assigned in the available literature. However, studies on D,L-**hamamelose** and its derivatives confirm the presence of multiple anomers in solution, leading to complex spectra.^[5] The analysis of these spectra is essential for confirming the structure and purity of synthesized **L-hamamelose**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key analytical techniques used to characterize **L-hamamelose**.

Synthesis of L-Hamamelose

An efficient synthetic route for **L-hamamelose** starts from D-ribose, achieving an overall yield of 42% over six steps.^{[6][7]} The key transformations involve a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Hamamelose | C6H12O6 | CID 90479693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. bocsci.com [bocsci.com]
- 4. quora.com [quora.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Efficient and practical synthesis of L-hamamelose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of L-hamamelose.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210370#physical-and-chemical-properties-of-l-hamamelose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com